2-Amino-3-hydroxybenzoic acid
Overview
Description
3-Hydroxyanthranilic Acid, also known as 2-Amino-3-hydroxybenzoic acid, is an intermediate in the metabolism of tryptophan. It is a significant compound in the kynurenine pathway, which is responsible for the conversion of tryptophan to nicotinamide adenine dinucleotide (NAD+). This compound has been identified as a potential therapeutic target for age-associated diseases due to its role in regulating oxidative stress and inflammation .
Mechanism of Action
Target of Action
3-Hydroxyanthranilic acid is an oxidation product of tryptophan metabolism . It is known to act as a free radical scavenger . .
Mode of Action
As a free radical scavenger, it is likely to interact with reactive oxygen species (ROS) in the body, neutralizing them and thereby reducing oxidative stress .
Biochemical Pathways
3-Hydroxyanthranilic acid is a metabolite in the kynurenine pathway, which is involved in the metabolism of the essential amino acid tryptophan . It is also linked to the shikimate pathway, which is associated with the biosynthesis of aromatic amino acids .
Pharmacokinetics
It is known that the compound is slightly soluble in water , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
As a free radical scavenger, 3-Hydroxyanthranilic acid can help to protect cells from damage caused by oxidative stress . This may have various downstream effects at the molecular and cellular level, potentially influencing processes such as cell signaling, inflammation, and apoptosis.
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve binding interactions, enzyme inhibition or activation, and changes in gene expression .
Cellular Effects
It is known that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that this compound can exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is known that this compound can have long-term effects on cellular function in in vitro or in vivo studies
Dosage Effects in Animal Models
The effects of 2-Amino-3-hydroxybenzoic acid can vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses
Metabolic Pathways
This compound is involved in various metabolic pathways . This compound can interact with various enzymes and cofactors, and it can also have effects on metabolic flux or metabolite levels
Transport and Distribution
It is known that this compound can interact with various transporters or binding proteins
Subcellular Localization
It is known that this compound can be directed to specific compartments or organelles
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Hydroxyanthranilic Acid can be synthesized through the oxidation of 3-hydroxykynurenine. The reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic conditions. The product is then purified through crystallization or chromatography techniques .
Industrial Production Methods: In industrial settings, 3-Hydroxyanthranilic Acid is often produced by microbial fermentation. Specific strains of bacteria or yeast are engineered to overproduce the enzyme 3-hydroxyanthranilate 3,4-dioxygenase, which catalyzes the conversion of 3-hydroxykynurenine to 3-Hydroxyanthranilic Acid. The compound is then extracted and purified from the fermentation broth .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxyanthranilic Acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to quinolinic acid, a key intermediate in the kynurenine pathway.
Reduction: It can be reduced to form 3-hydroxyanthranilate.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Quinolinic acid.
Reduction: 3-Hydroxyanthranilate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Hydroxyanthranilic Acid has a wide range of scientific research applications:
Comparison with Similar Compounds
Anthranilic Acid: Similar structure but lacks the hydroxyl group at the 3-position.
Quinolinic Acid: An oxidation product of 3-Hydroxyanthranilic Acid with a quinoline structure.
Kynurenic Acid: Another metabolite in the kynurenine pathway with neuroprotective properties.
Uniqueness: 3-Hydroxyanthranilic Acid is unique due to its dual role as both an antioxidant and a pro-oxidant, depending on the presence of metal ions. It is an excellent peroxyl radical scavenger and has been shown to modulate immune responses by inhibiting dendritic cell activation .
Properties
IUPAC Name |
2-amino-3-hydroxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3,9H,8H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJXSWCUQABXPFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40203290 | |
Record name | 2-Amino-3-hydroxy-benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40203290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 3-Hydroxyanthranilic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001476 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
SLIGHTLY SOL IN WATER, SOL IN HOT WATER, ALCOHOL, ETHER; SOL IN CHLOROFORM | |
Record name | 2-AMINO-3-HYDROXY-BENZOIC ACID | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4040 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
LEAFLETS IN WATER | |
CAS No. |
548-93-6 | |
Record name | 3-Hydroxyanthranilic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=548-93-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Amino-3-hydroxy-benzoic acid | |
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Record name | 3-hydroxyanthranilic acid | |
Source | DrugBank | |
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Record name | 2-Amino-3-hydroxybenzoic acid | |
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Record name | 2-Amino-3-hydroxy-benzoic acid | |
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Record name | 3-hydroxyanthranilic acid | |
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Record name | 2-AMINO-3-HYDROXYBENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1UQB1BT4OT | |
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Record name | 2-AMINO-3-HYDROXY-BENZOIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4040 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 3-Hydroxyanthranilic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001476 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
164 °C | |
Record name | 3-hydroxyanthranilic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03644 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 2-AMINO-3-HYDROXY-BENZOIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4040 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the metabolic origin of 3-HAA?
A1: 3-HAA is generated within the kynurenine pathway, a major route for tryptophan metabolism. It is produced from 3-hydroxykynurenine through the enzymatic activity of kynureninase. []
Q2: How does 3-HAA influence mitochondrial function?
A2: Research has demonstrated that 3-HAA can act as an uncoupler of oxidative phosphorylation in mitochondria. This means it disrupts the process by which ATP, the cell’s primary energy currency, is generated. Specifically, 3-HAA inhibits the oxidation of α-oxoglutarate in both rat liver and heart mitochondria. [] It has also been shown to activate glycolysis in rat liver fractions. []
Q3: What is the role of 3-HAA in inflammation?
A4: 3-HAA demonstrates anti-inflammatory effects. In mouse models of atherosclerosis, 3-HAA supplementation significantly reduces atherosclerotic lesion size and modulates both local and systemic inflammatory responses. [] Additionally, it inhibits the uptake of oxidized low-density lipoprotein (oxLDL) by macrophages, a critical step in foam cell formation and atherogenesis. []
Q4: How does 3-HAA impact lifespan in model organisms?
A5: Studies in the nematode Caenorhabditis elegans demonstrate that decreasing the expression of the enzyme that degrades 3-HAA, 3-hydroxyanthranilic acid dioxygenase (HAAO), leads to a lifespan extension of approximately 30% and delays age-related health decline. This effect is attributed to the increased physiological levels of 3-HAA. [, ] Similar lifespan extension has been observed in aging mice fed a 3-HAA-supplemented diet. [, ]
Q5: What is the molecular formula and weight of 3-HAA?
A5: The molecular formula of 3-HAA is C7H7NO3, and its molecular weight is 153.14 g/mol.
Q6: Are there any unique spectroscopic characteristics of 3-HAA?
A8: While specific spectroscopic data is not extensively detailed within the provided research, 3-HAA and its derivatives are known to exhibit characteristic fluorescence properties. For instance, lipofuscin derived from 3-HAA shows a distinct fluorescence excitation shoulder and maxima at approximately 321 nm and an emission maximum at 402 ± 3 nm. []
Q7: How is 3-HAA typically quantified in biological samples?
A9: High-performance liquid chromatography (HPLC) is a commonly employed method for the quantification of 3-HAA in biological samples, such as urine. [] The technique involves separating 3-HAA from other compounds in the sample based on its chemical properties, followed by detection and quantification using a suitable detector, often based on UV absorbance or fluorescence.
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